5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide
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Overview
Description
5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo[4,3-b]pyridazine Core: This step can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. The reaction is catalyst-free and eco-friendly, resulting in good yields.
Introduction of Pyrimidine Group: The pyrimidine ring can be introduced through a nucleophilic substitution reaction involving appropriate pyrimidine precursors.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under suitable conditions.
Chemical Reactions Analysis
5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions for these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It has applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, showing different biological activities.
Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused to a pyridine ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c1-11-12(2)19-9-20-17(11)18(26)22-14-5-3-4-13(8-14)15-6-7-16-23-21-10-25(16)24-15/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCSOSFAXKMHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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